- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,
Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)
955886-84-7 structure
Product Name:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
Numero CAS:955886-84-7
MF:C10H10N2O3S
MW:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Update Time:2025-06-13
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
- BCP32184
- SY262627
- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
- CS-0106404
- SCHEMBL642545
- SYZNSAWWLCRFFT-UHFFFAOYSA-N
- AC9617
- DB-142847
- BS-33359
- 955886-84-7
- MFCD23104009
- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
-
- MDL: MFCD23104009
- Inchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
- Chiave InChI: SYZNSAWWLCRFFT-UHFFFAOYSA-N
- Sorrisi: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC
Proprietà calcolate
- Massa esatta: 238.04121336g/mol
- Massa monoisotopica: 238.04121336g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 277
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 103
Proprietà sperimentali
- Densità: 1.398
- Punto di ebollizione: 420 ºC
- Punto di infiammabilità: 208 ºC
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M878330-10mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878330-50mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M878330-100mg |
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |
955886-84-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB594810-250mg |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 250mg |
€74.40 | 2024-04-15 | ||
| abcr | AB594810-1g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 1g |
€104.20 | 2024-04-15 | ||
| abcr | AB594810-5g |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |
955886-84-7 | 5g |
€241.30 | 2024-04-15 | ||
| Chemenu | CM360101-1g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM360101-5g |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate |
955886-84-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D961313-100mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 100mg |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | D961313-250mg |
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |
955886-84-7 | 95% | 250mg |
$55 | 2024-06-06 |
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9
Riferimento
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ; pH 9
Riferimento
- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt
Riferimento
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux
Riferimento
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Riferimento
- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ; pH 8 - 9
Riferimento
- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 0 °C
Riferimento
- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt
Riferimento
- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Riferimento
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
1.2 Reagents: Potassium carbonate ; pH 8, rt
Riferimento
- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8
Riferimento
- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux
Riferimento
- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Riferimento
- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
1.2 Reagents: Bromine ; 16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8
Riferimento
- FXR receptor agonist and its preparation, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products
Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Letteratura correlata
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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